molecular formula C9H14F2N3O13P3 B1199545 Gemcitabine triphosphate CAS No. 110988-86-8

Gemcitabine triphosphate

Cat. No. B1199545
M. Wt: 503.14 g/mol
InChI Key: YMOXEIOKAJSRQX-QPPQHZFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine triphosphate (dFdCTP) is one of the two primary nucleoside metabolites of Gemcitabine within cellular structures . It is a nucleoside metabolic inhibitor used as adjunct therapy in the treatment of certain types of ovarian cancer, non-small cell lung carcinoma, metastatic breast cancer, and as a single agent for pancreatic cancer . It was originally investigated for its antiviral effects, but it is now used as an anticancer therapy for various cancers .


Synthesis Analysis

Gemcitabine is a pro-drug that enters the cell via nucleoside transporters. It undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP) responsible for its cytotoxic actions . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis .


Molecular Structure Analysis

Gemcitabine is a cytidine analog where two fluorine atoms have replaced the hydroxyl on the ribose . The molecular formula of Gemcitabine triphosphate is C9H14F2N3O13P3 .


Chemical Reactions Analysis

Gemcitabine undergoes an initial phosphorylation by deoxycytidine kinase (dCK) and to a lower extent by the extra-mitochondrial thymidine kinase 2, followed by a series of phosphorylation steps in order to be incorporated into both DNA and RNA as its active phosphorylated form gemcitabine triphosphate (dFdCTP) .


Physical And Chemical Properties Analysis

The molecular weight of Gemcitabine triphosphate is 503.14 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Gemcitabine exhibits unique metabolic characteristics that contribute to its activity in solid tumors. Its active nucleotide forms, including gemcitabine triphosphate, accumulate to high concentrations in cells, inhibiting ribonucleotide reductase and favoring incorporation into DNA, which is associated with loss of viability (Plunkett et al., 1996).

  • Gemcitabine triphosphate, along with gemcitabine diphosphate, inhibits processes required for DNA synthesis. The incorporation of gemcitabine triphosphate into DNA is a major mechanism by which gemcitabine causes cell death (Plunkett et al., 1995).

  • Gemcitabine triphosphate serves as both an inhibitor and substrate for DNA synthesis, contributing to the cytotoxicity of gemcitabine. It also plays a role in radiosensitization in various tumor cell lines (Shewach & Lawrence, 2004).

  • Intracellularly, gemcitabine is phosphorylated into its main active triphosphate metabolite, which is incorporated into DNA and inhibits DNA synthesis. The infusion rate of gemcitabine affects the intracellular accumulation of gemcitabine triphosphate (Veltkamp et al., 2008).

  • Recent applications of gemcitabine include its use as a radiosensitizer in locally advanced cancer and the development of new agents targeting molecular events in carcinogenesis (Abbruzzese, 2002).

  • The intracellular pharmacokinetics of gemcitabine and its metabolites, including gemcitabine triphosphate, are crucial for its antineoplastic effects (Derissen et al., 2018).

  • Pharmacological factors such as cellular uptake and activation into gemcitabine-triphosphate influence the intracellular level of this metabolite, affecting its toxicity and clinical efficacy (Rizzuto et al., 2017).

Safety And Hazards

Gemcitabine triphosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or in contact with skin and causes serious eye irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child . It should be handled with appropriate safety precautions and personal protective equipment .

Future Directions

Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . There are also ongoing efforts to improve the administration of gemcitabine through the development of personalized medicine in oncology .

properties

IUPAC Name

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXEIOKAJSRQX-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911928
Record name 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine triphosphate

CAS RN

110988-86-8
Record name 2',2'-Difluorodeoxycytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemcitabine triphosphate
Reactant of Route 2
Gemcitabine triphosphate
Reactant of Route 3
Reactant of Route 3
Gemcitabine triphosphate
Reactant of Route 4
Reactant of Route 4
Gemcitabine triphosphate
Reactant of Route 5
Gemcitabine triphosphate
Reactant of Route 6
Gemcitabine triphosphate

Citations

For This Compound
1,830
Citations
SR Patel, V Gandhi, J Jenkins… - Journal of clinical …, 2001 - ascopubs.org
… : To evaluate the efficacy, toxicity, and optimal dose rate of gemcitabine in adult patients with advanced soft tissue sarcomas (STS) by comparing levels of gemcitabine triphosphate (GTP…
Number of citations: 272 ascopubs.org
W Plunkett, P Huang, V Gandhi - Anti-cancer drugs, 1995 - journals.lww.com
… potent at inhibiting DNA synthesis than was gemcitabine triphosphate." After washing cells into drug-free medium, metabolic elimination of gemcitabine triphosphate from the cells was …
Number of citations: 336 journals.lww.com
Y Zhang, WY Kim, L Huang - Biomaterials, 2013 - Elsevier
… to enhance the in vivo delivery efficiency of Gem and overcome the aforementioned delivery challenges, our strategy is to entrap the bioactive form of Gem, gemcitabine triphosphate (…
Number of citations: 103 www.sciencedirect.com
I Rizzuto, E Ghazaly, GJ Peters - Pharmacogenomics, 2017 - Future Medicine
… for activation into active gemcitabine-triphosphate, which is … The intracellular level of gemcitabine-triphosphate is affected … concentrations of gemcitabine-triphosphate may affect the …
Number of citations: 22 www.futuremedicine.com
LS Tham, LZ Wang, RA Soo, HS Lee, SC Lee… - Cancer chemotherapy …, 2008 - Springer
… This study aims to determine if intracellular formation of gemcitabine triphosphate (dFdCTP), an active metabolite of gemcitabine, is saturable at doses used for treatment of Asian …
Number of citations: 21 link.springer.com
GJ Peters, AM Bergman… - Seminars in …, 1995 - europepmc.org
… Cisplatin did not enhance the accumulation of gemcitabine triphosphate in A2780 and ADDP … The mechanism cannot be explained by gemcitabine triphosphate accumulation or DNA …
Number of citations: 375 europepmc.org
R Nishi, T Yamauchi, T Ueda - Cancer science, 2006 - Wiley Online Library
A deoxycytidine analog, gemcitabine (dFdC), is effective for treating solid tumors and hematological malignancies. After being transported into cancer cells, dFdC is phosphorylated to …
Number of citations: 10 onlinelibrary.wiley.com
SA Veltkamp, MJX Hillebrand, H Rosing… - Journal of mass …, 2006 - Wiley Online Library
Gemcitabine triphosphate (dFdCTP) is a highly active metabolite of gemcitabine. It is formed intra‐cellularly via the phosphorylation of gemcitabine by deoxycytidine kinase. The …
TE Bapiro, FM Richards, MA Goldgraben… - Cancer chemotherapy …, 2011 - Springer
Purpose To develop a sensitive analytical method to quantify gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) and its metabolites 2′,2′-difluorodeoxyuridine (dFdU) and 2′,2′-…
Number of citations: 64 link.springer.com
K Smid, CJA Van Moorsel… - International …, 2001 - spandidos-publications.com
… After entering the cell gemcitabine is phosphorylated to its active metabolite gemcitabine triphosphate (dFdCTP) by deoxycytidine kinase (dCK) (6,7), which is the rate-limiting enzyme …
Number of citations: 26 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.